Acetic acid;3-chloropropane-1,2-diol

Description

3-Chloropropane-1,2-diol (3-MCPD) is a chlorinated organic compound primarily formed during food processing, particularly in heat-treated products such as refined vegetable oils, soy sauce, and baked goods . These compounds arise via reactions between glycerol and chloride ions under high-temperature conditions, such as oil refining or hydrolyzed vegetable protein production .

3-MCPD exists in both free and esterified forms. Free 3-MCPD is water-soluble, while its esters are lipophilic, enabling accumulation in lipid-rich foods . Its esters, which hydrolyze to free 3-MCPD in vivo, pose similar risks but require specialized analytical methods for detection .

Structure

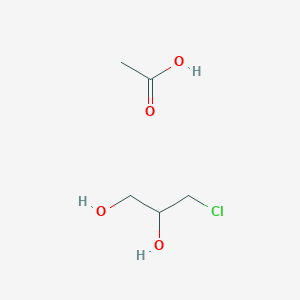

2D Structure

Properties

CAS No. |

31712-69-3 |

|---|---|

Molecular Formula |

C5H11ClO4 |

Molecular Weight |

170.59 g/mol |

IUPAC Name |

acetic acid;3-chloropropane-1,2-diol |

InChI |

InChI=1S/C3H7ClO2.C2H4O2/c4-1-3(6)2-5;1-2(3)4/h3,5-6H,1-2H2;1H3,(H,3,4) |

InChI Key |

KDRNUUNCAZHOOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(C(CCl)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The glycerol chlorination method, as described in patent CN109867587B, involves reacting glycerol with hydrogen chloride (HCl) in the presence of acetic acid. Acetic acid acts as both a solvent and proton donor, facilitating the substitution of a hydroxyl group in glycerol with chlorine. The reaction proceeds at 90–95°C under controlled pressure, with phase transfer catalysts such as [π-C₅H₅NC₁₆H₃₃]₃(PO₄)(WO₃)₄ enhancing chloride ion mobility. This catalyst forms a hydrophobic complex with HCl, enabling efficient chlorination in the glycerol-acetic acid matrix.

Post-chlorination, a hydrolysis step employs solid acid catalysts like SiO₂-Al₂O₃ or B₂O₃-Al₂O₃ to purify the product. These catalysts promote the cleavage of residual esters and byproducts, yielding 3-MCPD with a purity exceeding 99.5%. The mass ratio of SiO₂-Al₂O₃ to B₂O₃-Al₂O₃ (0.5–2:1) optimizes acidity and surface area for maximal efficiency.

Process Optimization and Yield Data

Key parameters influencing yield include temperature, HCl flow rate, and catalyst loading. For instance, at 75°C and 1.5 MPa pressure, a 2-hour reaction achieves 98% conversion of glycerol to 3-MCPD. Centrifugal separation of the phase transfer catalyst allows its reuse for up to five cycles without significant activity loss.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–95°C | Maximizes reaction rate |

| HCl Pressure | 0.5–1.5 MPa | Enhances chloride availability |

| Catalyst Loading | 5–10 wt% | Balances activity and cost |

Epichlorohydrin Hydrolysis

Acidic and Alkaline Hydrolysis Routes

Epichlorohydrin hydrolysis, an alternative to glycerol chlorination, involves cleaving the epoxide ring under acidic or alkaline conditions. Patent CN102229523B highlights the use of cation exchange resins (e.g., sulfonated polystyrene) as catalysts, eliminating neutralization steps and reducing waste. In acidic hydrolysis, 3-MCPD forms via protonation of the epoxide oxygen, followed by nucleophilic attack by water. Alkaline conditions, however, favor glycidol formation, necessitating precise pH control.

Comparative Performance of Catalysts

Cation exchange resins offer advantages over traditional HCl or H₂SO₄ catalysts, including easier separation and higher purity. For example, resins with a crosslinking degree of 8% achieve 99.6% 3-MCPD purity at 80°C, compared to 95% purity with H₂SO₄.

| Catalyst Type | Temperature (°C) | Purity (%) | Byproducts (%) |

|---|---|---|---|

| Cation Exchange Resin | 80 | 99.6 | 0.04 |

| Sulfuric Acid | 100 | 95.2 | 4.8 |

Analytical Methods for 3-MCPD Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS)

Direct quantification of 3-MCPD esters via LC-MS requires resolving mono- and diesters, which co-elute in complex matrices. The International Life Sciences Institute (ILSI) recommends using sodium acetate mobile phases, though these necessitate frequent instrument cleaning. Internal standards like deuterated 3-MCPD-d₅ correct for matrix effects, improving accuracy to ±5%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains the gold standard for free 3-MCPD analysis. Transesterification with sodium methoxide converts esters to free 3-MCPD, which is then derivatized with phenylboronic acid for detection. The German Society for Fat Science (DGF) method reports a detection limit of 0.01 mg/kg, outperforming LC-MS in sensitivity.

Chemical Reactions Analysis

Glycerol Chlorination Method

The most direct reaction involving acetic acid and 3-MCPD is its synthesis via glycerol chlorination. Acetic acid acts as a proton donor and catalyst in this process:

Reaction Conditions

| Component | Quantity/Parameter | Role |

|---|---|---|

| Glycerol | 1 mol | Substrate |

| Acetic acid | 0.5–1.5 mol | Catalyst |

| HCl gas | 0.5–1.5 MPa | Chlorinating agent |

| Temperature | 90–95°C | Thermal activation |

| Reaction time | 2–5 hours | Optimization for yield |

Mechanism

-

Protonation : Acetic acid protonates glycerol’s hydroxyl groups, enhancing electrophilicity.

-

Nucleophilic substitution : Chloride ions (from HCl) substitute the hydroxyl group, forming 3-MCPD.

-

Byproduct formation : Water and unreacted HCl are removed via vacuum distillation .

Yield : Up to 95% under optimized conditions .

Esterification Reactions

3-MCPD reacts with acetic acid to form mono- or di-acetate esters, critical intermediates in plasticizer and surfactant production:

Acid-Catalyzed Esterification

Reaction :

Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst | HSO or Amberlyst |

| Molar ratio | 1:1 (3-MCPD:Acetic acid) |

Outcome :

-

Monoacetate : Dominant product at equimolar ratios.

-

Diacetate : Forms with excess acetic acid or prolonged reaction times .

Hydrolysis of 3-MCPD Esters

In acidic environments, 3-MCPD esters undergo hydrolysis to release free 3-MCPD and acetic acid:

Reaction :

Key Findings

-

Rate : Hydrolysis accelerates at pH < 4 and temperatures > 60°C .

-

Food safety : This reaction is significant in processed foods, where 3-MCPD esters in oils degrade into toxic free 3-MCPD during digestion .

Elimination Reactions

Under thermal stress, 3-MCPD reacts with acetic acid to form glycidol (a genotoxic compound):

Reaction :

Conditions

| Parameter | Value |

|---|---|

| Temperature | 120–150°C |

| Catalyst | FeCl or AlCl |

Implications :

-

Food processing : This elimination occurs in refined vegetable oils, contributing to glycidol contamination .

Analytical Derivatization

3-MCPD is often derivatized with acetic acid derivatives for gas chromatography (GC) analysis:

Example : Heptafluorobutyrylation for enhanced detection sensitivity .

Reaction :

Applications :

Toxicity Mitigation

Scientific Research Applications

Acetic acid is not the same compound as 3-chloro-1,2-propanediol (3-MCPD). 3-MCPD, commonly known as 3-chloro-1,2-dihydroxypropane, has the molecular formula and a molecular weight of 110.55 . It can be used as an organic synthesis intermediate .

3-MCPD Formation in Food

3-chloropropane-1,2-diol is a heat-induced contaminant that results from the thermal processing of malt .

- Occurrence in Roasted Coffee 3-MCPD has been found in roasted coffees at levels of 10.1–18.5 μg/kg. The highest 3-MCPD level of 18.5 μg/kg was found in one instant coffee sample .

- Quantification in Foodstuffs A GC/MS method can quantify 3-MCPD at low μg/kg levels through the determination of its 1,3-dioxolane derivative in various foodstuffs . The limit of quantification was below 5 μg/kg for all the foodstuffs analyzed .

Production Methods

3-MCPD can be synthesized through different methods:

- Epichlorohydrin Hydrolysis: 3-chloro-1,2-propanediol is mainly synthesized using an epichlorohydrin hydrolysis method .

- Glycerol Chlorination: Another method involves the chlorination of glycerol . In this method, glycerol and acetic acid are mixed and heated, then dry hydrogen chloride gas is introduced .

- Epoxidation-Hydrolysis Method: A method using hydrogen peroxide as an oxygen source with a phase transfer catalyst to catalyze chloropropene to generate epichlorohydrin, followed by hydrolysis to produce 3-chloro-1,2-propanediol with high purity (above 99.9%) .

Environmental Considerations

Mechanism of Action

The mechanism of action of 3-chloropropane-1,2-diol involves its interaction with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to cellular damage. It is metabolized in the liver, where it undergoes oxidation and conjugation reactions. The primary molecular targets include enzymes involved in detoxification pathways, such as glutathione S-transferases. The formation of reactive intermediates during metabolism can result in oxidative stress and cellular toxicity .

Comparison with Similar Compounds

3-MCPD Esters vs. Glycidyl Esters (GEs)

2-MCPD Esters

- Structurally similar to 3-MCPD esters but with chlorine on C2 instead of C3. Limited data exist on their formation and toxicity .

Formation Mechanisms

Occurrence in Foods

- 3-MCPD Esters : Dominant in refined palm oil (500–6,800 µg/kg), soy sauce (20–300 µg/kg), and infant formula .

- GEs : Highest in refined oils (1,200–3,500 µg/kg) but negligible in virgin oils .

- 2-MCPD Esters : Detected at lower concentrations (10–20% of 3-MCPD ester levels) in baked goods and oils .

Toxicity Profiles

Analytical Methods

- 3-MCPD Esters :

- GEs: Direct: LC-MS/MS for glycidol derivatives . Indirect: GC-MS after conversion to 3-monobromopropanediol .

Key Research Findings

Mitigation Strategies : Reducing refining temperatures (<200°C) and using chloride-free water during hydrolysis decreases 3-MCPD ester formation by 50–80% .

Toxicokinetics : 3-MCPD esters are hydrolyzed to free 3-MCPD in the intestine, with absorption rates of 60–80% in Caco-2 cell models .

Human Exposure : Estimated daily intake of 3-MCPD esters in adults ranges from 0.3–2.1 µg/kg bw/day, exceeding the TDI in high consumers .

Q & A

Q. What are the standard analytical methods for quantifying free 3-MCPD and its fatty acid esters in edible oils?

The most widely validated methods involve gas chromatography-mass spectrometry (GC-MS) with derivatization. Key steps include:

- Extraction : Use deuterated 3-MCPD (d₅-3-MCPD) as an internal standard to correct for losses during sample preparation .

- Derivatization : Convert free 3-MCPD to trimethylsilyl (TMS) derivatives using hexamethyldisilazane (HMDS) .

- Ester cleavage : For bound esters, employ acid-catalyzed transesterification (e.g., H₂SO₄ in methanol) to release free 3-MCPD .

- Quantification : Use GC-MS with selected ion monitoring (SIM) for fragments m/z 147 (3-MCPD-TMS) and m/z 150 (d₅-3-MCPD-TMS) .

Q. Table 1: Performance Metrics of Common Methods

| Method | LOD (μg/kg) | LOQ (μg/kg) | Recovery (%) | Reference |

|---|---|---|---|---|

| GC-MS (direct) | 5 | 15 | 85–110 | |

| LC-TOFMS (direct esters) | 10 | 30 | 70–95 | |

| Enzymatic hydrolysis | 20 | 50 | 60–85 |

Q. What are the primary formation pathways of 3-MCPD esters during food processing?

3-MCPD esters form via heat-induced reactions between lipids and chloride sources:

- Mechanism 1 : Glycerol or monoacylglycerols react with chloride ions at temperatures >160°C, forming 3-MCPD esters through nucleophilic substitution .

- Mechanism 2 : Direct esterification of free 3-MCPD with fatty acids in the presence of catalysts (e.g., HCl) .

Key factors influencing formation: - Temperature : >200°C increases ester yield exponentially .

- Water content : <5% promotes esterification over hydrolysis .

- Chloride source : NaCl, phospholipids, or organochlorine contaminants .

Advanced Research Questions

Q. How can contradictory data on 3-MCPD formation mechanisms be resolved?

Discrepancies arise from varying experimental conditions (e.g., lipid composition, chloride type). To reconcile results:

- Controlled model systems : Simulate food matrices (e.g., triolein + NaCl) under defined conditions (180–240°C, 0–10% water) .

- Isotopic labeling : Use ¹³C-labeled glycerol to track reaction pathways via NMR or LC-MS .

- Kinetic modeling : Compare activation energies of competing pathways (e.g., esterification vs. hydrolysis) .

Example conflict: Zelinková et al. (2006) reported glycerol as the primary precursor, while Divinová et al. (2004) emphasized acylglycerols. Resolution lies in system-specific lipid profiles .

Q. What advanced strategies mitigate 3-MCPD ester formation without compromising food quality?

Emerging approaches include:

Q. Table 2: Mitigation Efficacy in Palm Oil

| Strategy | Ester Reduction (%) | Quality Impact | Reference |

|---|---|---|---|

| Enzymatic hydrolysis | 70–85 | Minimal flavor change | |

| Activated carbon | 50–60 | Increased oil loss | |

| Ion-exchange resin | 90–95 | Altered sodium content |

Q. How do toxicological models explain the disparity between in vitro and in vivo effects of 3-MCPD esters?

- In vitro : Esters show low cytotoxicity (IC₅₀ > 500 μM) due to poor cellular uptake .

- In vivo : Esters hydrolyze to free 3-MCPD in the gut, causing systemic toxicity (e.g., renal tubular necrosis, testicular atrophy) .

- Key metabolite : Glycidol (epoxide) forms via ester degradation, contributing to genotoxicity .

Experimental design tip: Use oral gavage in rodents with ester doses equivalent to human exposure (0.1–1 mg/kg bw/day) to mimic real-world absorption .

Q. What novel methodologies address the co-detection of 2-MCPD and 3-MCPD esters?

- Chromatographic separation : Optimize GC columns (e.g., DB-5ms) to resolve 2-MCPD (m/z 253) and 3-MCPD (m/z 147) derivatives .

- Isotope dilution : Simultaneously use d₅-3-MCPD and d₅-2-MCPD internal standards .

- High-resolution MS : Employ LC-Orbitrap to distinguish isomers via exact mass (<5 ppm error) .

Q. How reliable are indirect methods for 3-MCPD ester quantification compared to direct approaches?

- Indirect methods (e.g., acid transesterification + GC-MS):

- Direct methods (e.g., LC-TOFMS):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.